

Alkyne MegaStokes Dye 735: A Technical Guide for In Vivo Imaging Applications

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Compound of Interest

Compound Name: Alkyne MegaStokes dye 735

Cat. No.: B12053261

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alkyne MegaStokes dye 735**, a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling and in vivo imaging. Its large Stokes shift and reactivity make it a valuable tool for tracking biomolecules within complex biological systems.

Core Properties and Physicochemical Data

Alkyne MegaStokes dye 735 is characterized by its exceptional spectral properties, including a large Stokes shift and emission in the near-infrared window, which is advantageous for deep-tissue in vivo imaging due to reduced tissue autofluorescence and increased photon penetration. The terminal alkyne group enables covalent attachment to azide-modified biomolecules via click chemistry.

Table 1: Quantitative Data for **Alkyne MegaStokes Dye 735**

Property	Value	Source
Excitation Wavelength (λ_{ex})	~586 nm (in Ethanol)	[1]
Emission Wavelength (λ_{em})	~735 nm (in Ethanol)	[1]
Stokes Shift	~149 nm	Calculated
Molar Extinction Coefficient	50,000 M ⁻¹ cm ⁻¹	
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₄ S	[2]
Molecular Weight	438.54 g/mol	[2]
Purity	> 96%	[2]
Solubility	Water, Ethanol, DMF, DMSO	

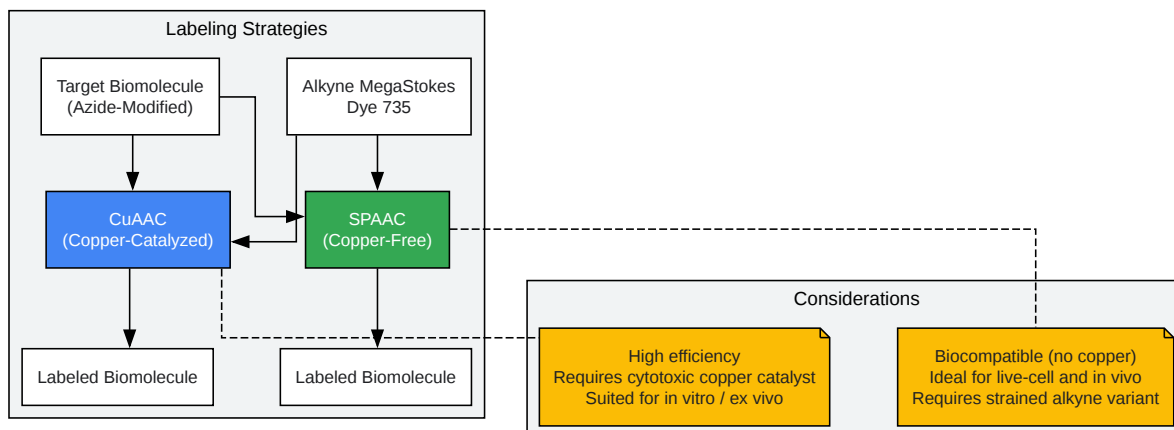
Mechanism of Action: Bioorthogonal Click Chemistry

The primary application of **Alkyne MegaStokes dye 735** involves its covalent conjugation to a target biomolecule through a bioorthogonal reaction known as click chemistry. This process occurs in two main steps:

- **Metabolic or Chemical Tagging:** The target biomolecule (e.g., protein, glycan, or nucleic acid) is first modified to incorporate an azide (-N₃) group. This can be achieved through metabolic labeling, genetic code expansion, or direct chemical modification.
- **Fluorescent Labeling:** The alkyne group on the MegaStokes dye reacts with the azide on the biomolecule to form a highly stable triazole linkage.[3]

This labeling can be achieved via two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Logical Relationship: Click Chemistry Approaches



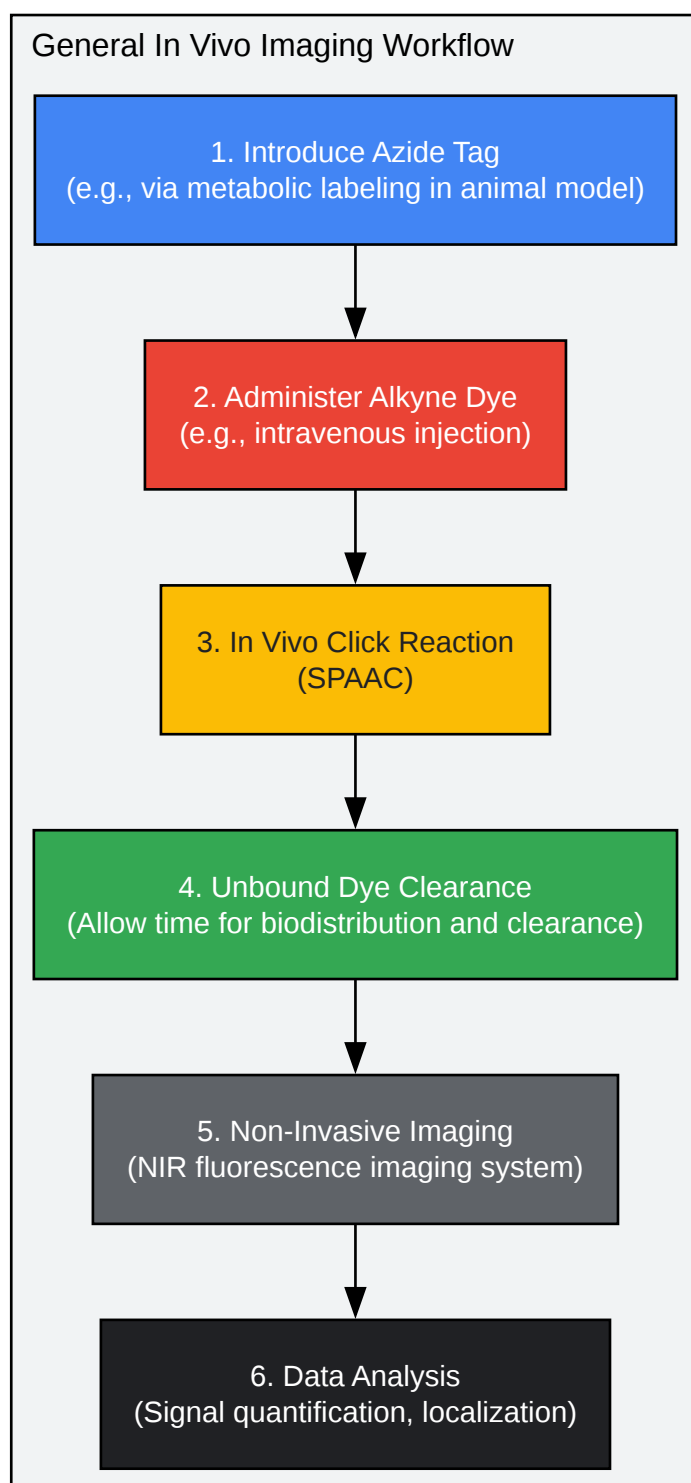
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Caption: Comparison of CuAAC and SPAAC labeling strategies.

For in vivo applications, SPAAC is the preferred method as it circumvents the cellular toxicity associated with the copper catalyst used in CuAAC.^[1] This involves using a variant of the dye that contains a strained ring system (e.g., cyclooctyne) to accelerate the reaction with an azide without a catalyst.^[1]

Experimental Workflow for In Vivo Imaging

The general workflow for using **Alkyne MegaStokes dye 735** in an in vivo context involves metabolic labeling of the target, administration of the dye, a period for reaction and clearance, followed by non-invasive imaging.



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Caption: Step-by-step workflow for in vivo bioorthogonal imaging.

Experimental Protocols

While specific protocols must be optimized for the animal model and target biomolecule, the following provides a general methodology for labeling biological samples using the copper-catalyzed (CuAAC) approach, which can serve as a starting point for developing ex vivo or material labeling procedures.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Protein Lysates

This protocol is adapted from general click chemistry guidelines and is intended for labeling azide-modified proteins in a cell lysate.^{[4][5]}

Materials Required:

- Azide-modified protein lysate (1-5 mg/mL)
- **Alkyne MegaStokes dye 735** (1 mM stock in DMSO or water)
- Copper (II) Sulfate (CuSO_4) (20 mM stock in water)
- Sodium Ascorbate (300 mM stock in water, prepare fresh)
- THPTA ligand (100 mM stock in water)
- PBS buffer (pH 7.4)
- Microfuge tubes

Procedure:

- **Reaction Setup:** In a 1.5 mL microfuge tube, combine the following components in order. Vortex briefly after each addition.
 - 50 μL of protein lysate
 - 100 μL of PBS buffer

- 4 μL of 1 mM **Alkyne MegaStokes dye 735** (final concentration: $\sim 20 \mu\text{M}$)
- 10 μL of 100 mM THPTA solution
- 10 μL of 20 mM CuSO_4 solution
- Initiate Reaction: Add 10 μL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex the mixture briefly.[5]
- Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[5]
- Downstream Processing: The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis or western blotting. For sample cleanup, a protein precipitation step (e.g., with methanol/chloroform) can be performed to remove unreacted dye and catalyst components.[4]

Note on Optimization: The final concentration of the alkyne dye may need to be optimized (typically between $2 \mu\text{M}$ and $40 \mu\text{M}$) to balance signal intensity with background fluorescence. [4] For live cell or in vivo applications, this copper-based protocol is not recommended; a SPAAC-compatible version of the dye should be used without the copper sulfate, sodium ascorbate, and THPTA ligand.

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